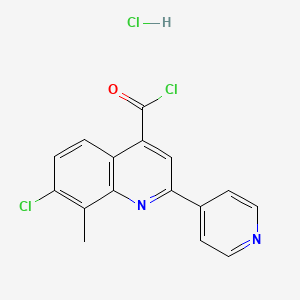
7-Chloro-8-methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
説明
7-Chloro-8-methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a useful research compound. Its molecular formula is C16H11Cl3N2O and its molecular weight is 353.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-Chloro-8-methyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a synthetic compound belonging to the quinoline family, characterized by its unique chlorinated structure and the presence of a pyridine ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is C₁₆H₁₁Cl₂N₂O, with a molecular weight of approximately 353.63 g/mol .
Chemical Structure and Properties
The structural complexity of this compound enhances its biological interactions. The compound features:
- Chlorinated quinoline core : This contributes to its reactivity.
- Pyridine moiety : Enhances binding interactions with biological targets.
Table 1: Structural Features of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₁Cl₂N₂O |
| Molecular Weight | 353.63 g/mol |
| CAS Number | 1332530-76-3 |
| Chemical Class | Quinoline Derivative |
Biological Activity
Research indicates that this compound exhibits significant biological activities, primarily through its interactions with various biological targets.
Antimicrobial Activity
This compound has shown promising antimicrobial effects. Its mechanism of action is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition can lead to the disruption of bacterial growth and replication, making it a candidate for treating bacterial infections .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have indicated that it may induce apoptosis in cancer cells, thereby inhibiting tumor growth. For instance, in vitro studies have demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines .
Comparison with Similar Compounds
To better understand its unique properties, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Quinine | C₉H₇N | Antimalarial; basic quinoline structure |
| Chloroquine | C₁₈H₁⁴ClN₃ | Antimalarial; contains a chloro substituent |
| Camptothecin | C₂₃H₂₅N₃O₇ | Anticancer agent; distinct mechanism of action |
The dual functionality of both pyridine and quinoline in this compound enhances its biological activity compared to simpler analogs.
Case Studies and Research Findings
Several studies have explored the biological efficacy of this compound:
- Antimicrobial Efficacy : A study highlighted the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus, indicating effective antibacterial properties with an MIC value of approximately 7.80 µg/mL .
- Anticancer Activity : In vitro tests on various cancer cell lines demonstrated that derivatives based on this compound could significantly reduce cell viability, showcasing IC50 values in the nanomolar range, particularly against colorectal cancer cells .
- Mechanistic Insights : Further research into the mechanism revealed that the compound's interaction with DNA targets leads to significant cellular stress responses, ultimately triggering apoptosis in affected cells .
特性
IUPAC Name |
7-chloro-8-methyl-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O.ClH/c1-9-13(17)3-2-11-12(16(18)21)8-14(20-15(9)11)10-4-6-19-7-5-10;/h2-8H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYIFYSNQNTUDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=NC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332530-76-3 | |
| Record name | 4-Quinolinecarbonyl chloride, 7-chloro-8-methyl-2-(4-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















